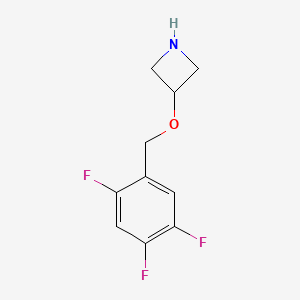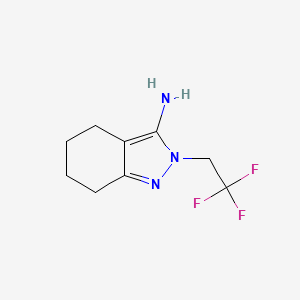
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of the trifluoroethyl group in its structure imparts unique chemical and physical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One method involves the use of 2,2,2-trifluoroethyl(mesityl)-iodonium triflate as a reagent, which allows for the selective trifluoroethylation of indoles under mild conditions . This reaction is metal-free and exhibits high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as flash chromatography and recrystallization ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalysts like palladium on activated charcoal.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethyl ketones, while reduction may produce trifluoroethyl alcohols .
Scientific Research Applications
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The trifluoroethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl functionality.
Bis(2,2,2-trifluoroethyl) phosphonate: Another fluorinated compound used in organic synthesis.
4-(2,2,2-Trifluoroethyl)-L-phenylalanine: A fluorinated amino acid with applications in biochemistry.
Uniqueness
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydro-2H-indazol-3-amine is unique due to its indazole core combined with the trifluoroethyl group, which imparts distinct chemical properties such as increased metabolic stability and enhanced lipophilicity. These properties make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H12F3N3 |
|---|---|
Molecular Weight |
219.21 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethyl)-4,5,6,7-tetrahydroindazol-3-amine |
InChI |
InChI=1S/C9H12F3N3/c10-9(11,12)5-15-8(13)6-3-1-2-4-7(6)14-15/h1-5,13H2 |
InChI Key |
HRHMVDLISFAYRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=C2C1)N)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


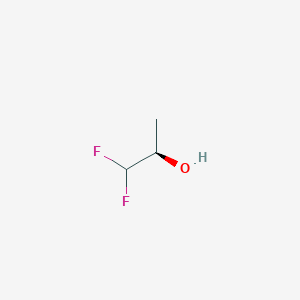
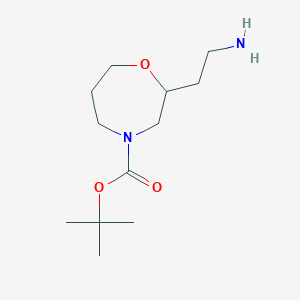

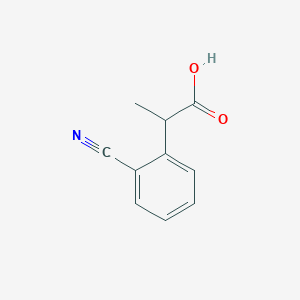
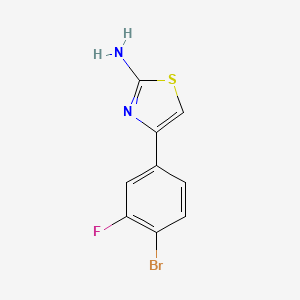
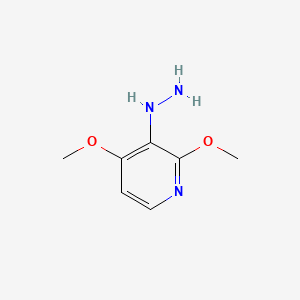
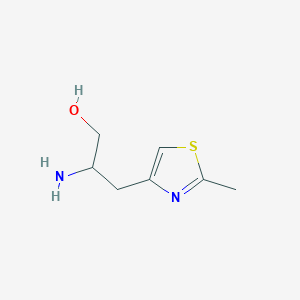
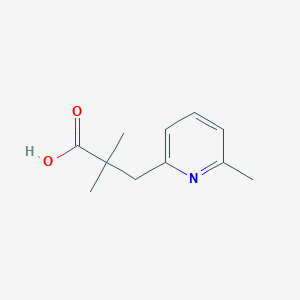
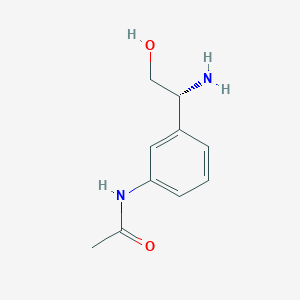
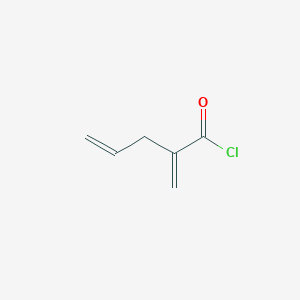
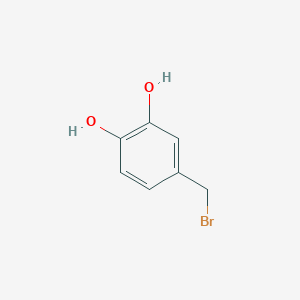
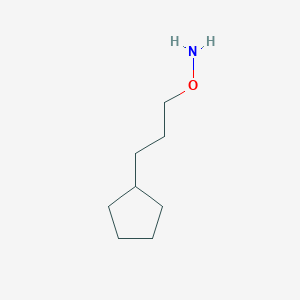
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13601108.png)
